Methyl 3-amino-4-methoxybutanoate
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Overview
Description
Methyl 3-amino-4-methoxybutanoate is an organic compound with the molecular formula C6H13NO3 It is a derivative of butanoic acid, featuring an amino group at the third position and a methoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-methoxybutanoate typically involves the esterification of 3-amino-4-methoxybutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-methoxybutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 3-amino-4-methoxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-4-methoxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-methoxybutanoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester and methoxy groups can influence the compound’s lipophilicity and reactivity. These properties enable the compound to modulate biological activities and chemical reactions effectively.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-methoxybutanoate, trifluoroacetic acid
- Methyl 4-methoxybutanoate
- Methyl 3-methoxybutanoate
Uniqueness
This compound is unique due to the presence of both an amino and a methoxy group on the butanoate backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
Methyl 3-amino-4-methoxybutanoate is a compound of increasing interest in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an amino group and a methoxy group attached to a butanoate backbone. Its molecular formula is C7H15NO3, and it is classified as an amino acid derivative. The presence of these functional groups contributes to its reactivity and biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The amino group allows for hydrogen bonding and electrostatic interactions with enzymes and receptors, while the methoxy group influences lipophilicity, enhancing the compound's ability to cross biological membranes.
Key Mechanisms:
- Enzyme Modulation : Interacts with specific enzymes, potentially affecting metabolic pathways.
- Receptor Binding : May act as a ligand for certain receptors, influencing neurotransmitter systems.
Biological Activity
Research has shown that this compound exhibits various biological activities, including:
- Antinociceptive Properties : In studies involving rodent models of neuropathic pain, this compound demonstrated significant antinociceptive effects without inducing motor deficits .
- GABA Transporter Inhibition : It has been evaluated for its inhibitory effects on GABA transporters (mGAT1–4), which are crucial in regulating neurotransmitter levels in the brain .
- Potential Therapeutic Applications : The compound is being explored as a precursor for the synthesis of bioactive molecules, including pharmaceuticals targeting neurological disorders.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- In Vivo Studies : In rodent models, compounds related to this compound showed efficacy in reducing pain associated with chemotherapy-induced neuropathy. These studies indicated that structural modifications could enhance potency against specific GABA transporter subtypes .
- In Vitro Evaluations : Compounds derived from this compound were tested for their ability to inhibit GABA uptake in human embryonic kidney cells expressing mouse GATs. Results indicated that certain derivatives significantly reduced GABA uptake, suggesting potential for further development as therapeutic agents .
- Chemical Reactivity : The compound has been shown to undergo various chemical transformations, including oxidation and reduction reactions. These reactions can lead to the formation of biologically active derivatives that may exhibit enhanced or altered biological properties.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Amino and methoxy groups on butanoate | Antinociceptive, GABA transporter inhibition |
Methyl 4-methoxybutanoate | Methoxy group only | Limited biological activity |
Methyl 3-methoxybutanoate | Methoxy group and different amino position | Reduced receptor binding affinity |
Properties
IUPAC Name |
methyl 3-amino-4-methoxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-9-4-5(7)3-6(8)10-2/h5H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMZHAIJRACTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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